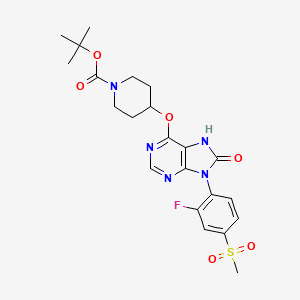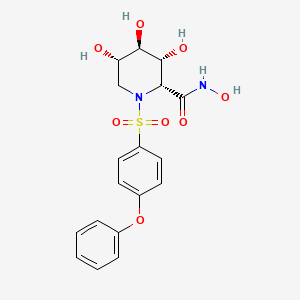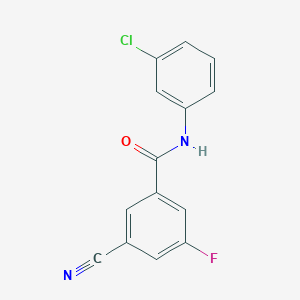
tert-butyl 4-(9-(2-fluoro-4-(methylsulfonyl)phenyl)-8-oxo-8,9-dihydro-7H-purin-6-yloxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé identifié sous le nom de « 4-[(9-(2-fluoro-4-méthanesulfonylphényl)-8-oxo-8,9-dihydro-7H-purin-6-yl)oxy]pipéridine-1-carboxylate de tert-butyle » est une molécule organique synthétique. Il est connu pour sa structure complexe et son activité biologique significative. Le nom chimique complet du composé est 4-[(9-(2-fluoro-4-méthanesulfonylphényl)-8-oxo-8,9-dihydro-7H-purin-6-yl)oxy]pipéridine-1-carboxylate de tert-butyle .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[(9-(2-fluoro-4-méthanesulfonylphényl)-8-oxo-8,9-dihydro-7H-purin-6-yl)oxy]pipéridine-1-carboxylate de tert-butyle implique plusieurs étapes :
Formation du noyau purine : Le noyau purine est synthétisé par une série de réactions de condensation impliquant des matières premières appropriées.
Introduction des groupes fluoro et méthanesulfonyle : Ces groupes sont introduits par des réactions de substitution électrophile aromatique.
Fixation de la partie pipéridine : Le cycle pipéridine est attaché par des réactions de substitution nucléophile.
Estérification finale : La dernière étape implique une estérification pour former l’ester de tert-butyle.
Méthodes de production industrielle
La production industrielle de ce composé implique généralement des réactions par lots à grande échelle dans des conditions contrôlées. L’utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l’efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du noyau purine.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle dans le cycle purine.
Substitution : Le composé peut subir des réactions de substitution nucléophile et électrophile, en particulier au niveau du cycle aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les chlorures de sulfonyle et les nucléophiles sont utilisés dans diverses conditions.
Produits majeurs
Oxydation : Dérivés oxydés du noyau purine.
Réduction : Formes réduites du groupe carbonyle.
Substitution : Dérivés aromatiques substitués.
Applications de la recherche scientifique
Chimie
Le composé est utilisé comme ligand en chimie de coordination et comme élément de base pour des molécules plus complexes.
Biologie
En recherche biologique, il est utilisé pour étudier les interactions enzymatiques et la liaison protéine-ligand.
Médecine
Le composé présente des applications thérapeutiques potentielles, en particulier dans le développement de médicaments ciblant des enzymes et des récepteurs spécifiques.
Industrie
Dans le secteur industriel, il est utilisé dans la synthèse de matériaux de pointe et comme catalyseur dans divers procédés chimiques.
Applications De Recherche Scientifique
Chemistry
The compound is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
In biological research, it is used to study enzyme interactions and protein-ligand binding.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
Le composé exerce ses effets en se liant à des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La liaison implique généralement des interactions avec le noyau purine et le cycle aromatique, conduisant à l’inhibition ou l’activation de la cible. Les voies impliquées comprennent la transduction du signal et les voies métaboliques.
Propriétés
Formule moléculaire |
C22H26FN5O6S |
|---|---|
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
tert-butyl 4-[[9-(2-fluoro-4-methylsulfonylphenyl)-8-oxo-7H-purin-6-yl]oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H26FN5O6S/c1-22(2,3)34-21(30)27-9-7-13(8-10-27)33-19-17-18(24-12-25-19)28(20(29)26-17)16-6-5-14(11-15(16)23)35(4,31)32/h5-6,11-13H,7-10H2,1-4H3,(H,26,29) |
Clé InChI |
AXLNAZYMBNKFJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2NC(=O)N3C4=C(C=C(C=C4)S(=O)(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,3R,5S)-7-[2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772045.png)
![(3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10772052.png)

![6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772070.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772078.png)

![4-[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B10772092.png)
![(2S)-3-methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772104.png)
![Sodium; 7-[7-biphenyl-4-ylmethyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10772121.png)
![N-[2,4-di(phenyl)pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B10772132.png)

![2-[(Z)-2-quinolin-2-ylethenyl]phenol](/img/structure/B10772145.png)

![2-[3-Methoxy-4-(pyridin-2-yl)phenyl]-2,3-dihydro-1,3-benzoxazole](/img/structure/B10772152.png)
